molecular formula C17H8F2N2O B2940754 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 166760-55-0

3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2940754
CAS No.: 166760-55-0
M. Wt: 294.261
InChI Key: VKCMZHTZEXHSJI-UHFFFAOYSA-N
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Description

3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is a compound belonging to the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinones are heterocyclic compounds containing nitrogen atoms at positions 1 and 2 in a six-membered ring, along with a keto functionality at position 3. This structure makes them attractive for medicinal chemistry due to their potential therapeutic applications .

Mechanism of Action

Target of Action

The primary target of 3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

This compound acts as a selective and potent COX-2 inhibitor . By inhibiting COX-2, it blocks the production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostanoids, including prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, the compound reduces the production of these pro-inflammatory mediators.

Result of Action

The result of the action of this compound is a reduction in inflammation and pain . By inhibiting the production of pro-inflammatory prostaglandins through the inhibition of COX-2, it reduces the inflammatory response and associated pain.

Chemical Reactions Analysis

3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 can yield corresponding amidrazones .

Comparison with Similar Compounds

3-(3,4-difluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can be compared with other pyridazinone derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,4-difluorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8F2N2O/c18-13-6-5-9(7-14(13)19)15-8-12-16(21-20-15)10-3-1-2-4-11(10)17(12)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCMZHTZEXHSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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